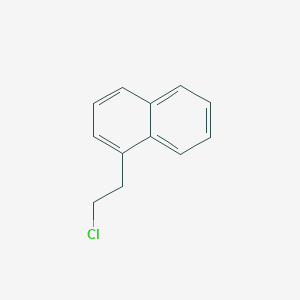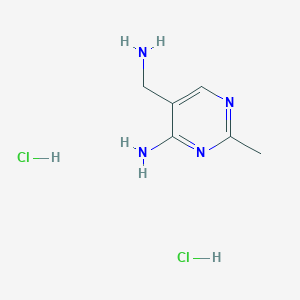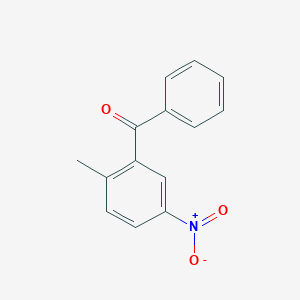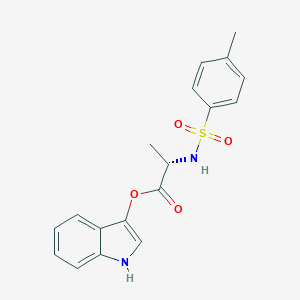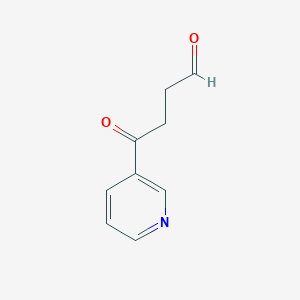
3-(4-Nitrophenyl)propionitrile
概要
説明
3-(4-Nitrophenyl)propionitrile, also known as NPPN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. NPPN is a yellow crystalline powder that is soluble in organic solvents and insoluble in water. It is widely used in various fields, including biochemistry, pharmacology, and materials science.
科学的研究の応用
Antimicrobial Studies
The compound has been used in the synthesis of a series of 3-((4-(4-nitrophenyl)-6-aryl-1,6-dihydropyrimidin-2-yl)thio)propanenitriles . These derivatives have been tested for antimicrobial activity against gram-positive bacteria (Staphylococcus aureus and Streptococcus pyogenes), gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa), and three fungi (Candida albicans, Aspergillus niger, and Aspergillus clavatus) . Some of these compounds showed potent antimicrobial activity against the tested microorganisms .
Antifungal Activity
In addition to its antimicrobial properties, the compound has been used in the synthesis of novel phenyl propanenitrile conjugated triazole compounds . These compounds have been evaluated for their antifungal activity . Some of the synthesized compounds exhibited promising antifungal activity .
Anti-bacterial Activity
The compound has also been used in the synthesis of substituted 3-(4-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methoxy) Phenyl) Propanenitrile . These compounds have been evaluated for their antibacterial activity . Some of the synthesized compounds showed significant inhibitory activity .
Cytotoxicity Studies
The compound has been used in cytotoxicity studies on a human cervical cancer cell line (HeLa) and a 3T3 mouse embryonic fibroblast cell line . Some of the compounds showed low cytotoxicity .
Anti-Trypanosoma cruzi Activity
The compound has been used in the synthesis of 3-Hydroxy-2-methylene-3-(4-nitrophenylpropanenitrile), a new highly active compound against the epimastigote and trypomastigote form of Trypanosoma cruzi .
特性
IUPAC Name |
3-(4-nitrophenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBCIYYRQGBBPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407824 | |
| Record name | 3-(4-Nitrophenyl)propionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Nitrophenyl)propionitrile | |
CAS RN |
53563-09-0 | |
| Record name | 3-(4-Nitrophenyl)propionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the molluscicidal activity of 3-(4-Nitrophenyl)propanenitrile?
A: Schistosomiasis, a parasitic disease affecting millions worldwide, relies on the Biomphalaria glabrata snail as an intermediate host. [] The World Health Organization sets a threshold of 100 µg/mL for potential molluscicidal activity. [] 3-(4-Nitrophenyl)propanenitrile demonstrated significant activity against B. glabrata with an LC50 of 6.64 µg/mL, highlighting its potential as a lead compound for developing novel schistosomiasis control strategies. [] Further research is crucial to understand its mechanism of action, safety profile, and environmental impact.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


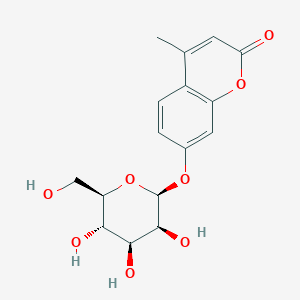
![[3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl](/img/structure/B15300.png)

